molecular formula C15H20N2O7 B13196997 methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate

methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate

Cat. No.: B13196997
M. Wt: 340.33 g/mol
InChI Key: OLTBWXWRBXGQNX-NWDGAFQWSA-N
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Description

Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitrophenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate typically involves multiple steps, including the protection of amino groups, esterification, and nitration. A common synthetic route may involve:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid.

    Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group can influence its reactivity and interactions with enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the hydroxyl group can form hydrogen bonds, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3S)-3-amino-2-hydroxy-3-(2-nitrophenyl)propanoate: Lacks the Boc protecting group.

    Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate: Lacks the nitro group.

Uniqueness

Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the Boc protecting group allows for selective reactions, while the nitrophenyl group adds to its reactivity and potential biological activity.

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

methyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoate

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(12(18)13(19)23-4)9-7-5-6-8-10(9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m0/s1

InChI Key

OLTBWXWRBXGQNX-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1[N+](=O)[O-])[C@H](C(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(C(=O)OC)O

Origin of Product

United States

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